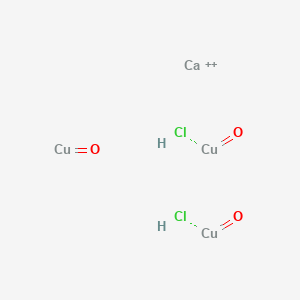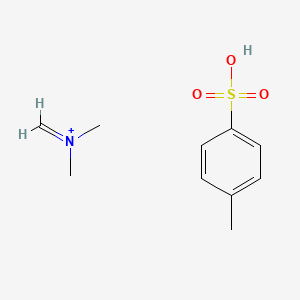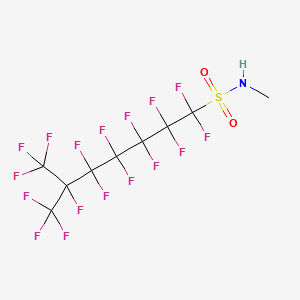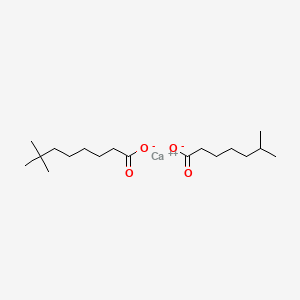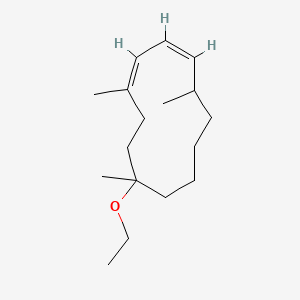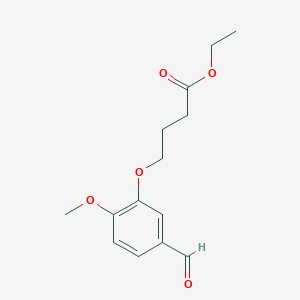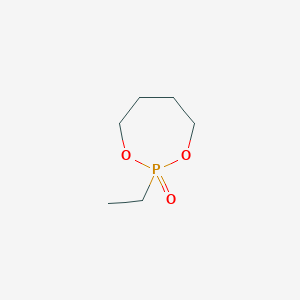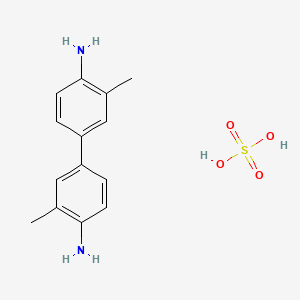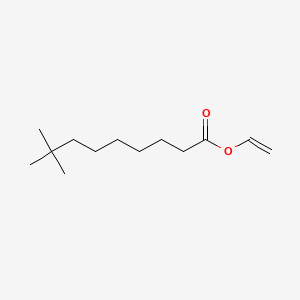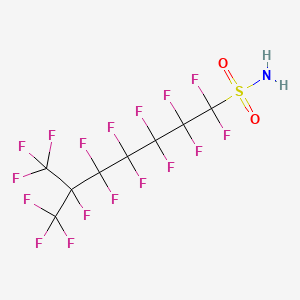
Heptadecafluoroisooctanesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecafluoroisooctanesulphonamide is an organic compound with the chemical formula C8H2F17NO2S and a molecular weight of 499.1448344 . It appears as a colorless to pale yellow crystalline solid or powder . This compound is almost insoluble in water but soluble in organic solvents . It is primarily used as an additive in electrochemical solutions and as a surfactant to improve the stability and wetting properties of solutions .
Preparation Methods
Heptadecafluoroisooctanesulphonamide is commonly synthesized through the ammonolysis of octafluoroisooctyl sulfate . This reaction involves the addition of ammonia or ammonium hydroxide to octafluoroisooctyl sulfate in an appropriate solvent under controlled temperature and pressure conditions . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Heptadecafluoroisooctanesulphonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.
Scientific Research Applications
Heptadecafluoroisooctanesulphonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of heptadecafluoroisooctanesulphonamide primarily involves its surfactant properties. It reduces the surface tension of solutions, allowing for better wetting and dispersion of particles . This property is particularly useful in electrochemical applications, where it helps to stabilize the electrolyte and improve the efficiency of electrochemical reactions . The molecular targets and pathways involved in its action are related to its ability to interact with and modify the surface properties of materials .
Comparison with Similar Compounds
Heptadecafluoroisooctanesulphonamide is unique due to its high fluorine content, which imparts exceptional stability and hydrophobicity. Similar compounds include:
Perfluorooctanesulfonamide (PFOSA): Another fluorinated sulfonamide with similar surfactant properties but different molecular structure.
Perfluorooctanoic acid (PFOA): A related compound used in similar applications but with different chemical properties and environmental impact.
Perfluorooctanesulfonic acid (PFOS): A widely studied fluorinated compound with similar uses but different regulatory status due to environmental concerns.
This compound stands out due to its specific balance of stability, surfactant properties, and relatively lower environmental impact compared to some of its counterparts .
Properties
CAS No. |
1644617-02-6 |
|---|---|
Molecular Formula |
C8H2F17NO2S |
Molecular Weight |
499.15 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonamide |
InChI |
InChI=1S/C8H2F17NO2S/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28/h(H2,26,27,28) |
InChI Key |
LIDOVKZSCIIYGP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


